N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-15(2)9-10-25-14-19(17-5-3-4-6-18(17)23(25)27)22(26)24-16-7-8-20-21(13-16)29-12-11-28-20/h3-8,13-15H,9-12H2,1-2H3,(H,24,26) |
InChI Key |
XDDDZKIYTNRBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H21N3O3
- Molecular Weight : 309.37 g/mol
The compound features a benzodioxin moiety, which is known for its diverse biological activities.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Initial steps include the formation of sulfonamides followed by reaction with various acetamides to yield the target compound.
Antioxidant Activity
Research indicates that compounds containing the benzodioxin structure exhibit notable antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of benzodioxin derivatives. For instance:
- In vitro studies demonstrated that some derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Benzodioxin Derivative A | Staphylococcus aureus | 15 |
| Benzodioxin Derivative B | Escherichia coli | 12 |
Enzyme Inhibition
This compound has been screened for its ability to inhibit key enzymes involved in metabolic disorders:
- Acetylcholinesterase Inhibition : This activity is crucial for potential applications in treating Alzheimer’s disease.
Case Studies
A notable case study involved the evaluation of a series of synthesized benzodioxin derivatives against acetylcholinesterase. The results indicated that certain modifications to the benzodioxin scaffold significantly enhanced inhibitory activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
- The benzodioxin subunit is a common feature, but its position (6-yl vs. 5-yl) and substituents vary, affecting electronic properties and target selectivity.
- Lipophilicity increases with alkyl chains (e.g., 3-methylbutyl in the target compound) compared to smaller substituents like acetic acid ().
Preparation Methods
Benzodioxin Ring Formation
Catechol reacts with 1,2-dibromoethane under basic conditions to form 1,4-benzodioxane, followed by nitration and reduction to yield 6-nitro-1,4-benzodioxane, which is hydrogenated to the amine.
Table 1: Optimization of Benzodioxin-6-Amine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzodioxane formation | Catechol, 1,2-dibromoethane, K₂CO₃ | 85 | |
| Nitration | HNO₃, H₂SO₄, 0°C | 72 | |
| Reduction | H₂, Pd/C, ethanol | 90 |
Synthesis of 2-(3-Methylbutyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid
Cyclization to Isoquinolinone
A Bischler-Napieralski reaction forms the dihydroisoquinoline core. N-Allyl-3-methylbutylamide undergoes cyclization with POCl₃ or PCl₅, followed by oxidation to introduce the ketone.
Equation 1 :
\text{NH}2\text{(CH}2\text{)3CH(CH}3\text{)} + \text{ClCOC}6\text{H}4\text{COCl} \xrightarrow{\text{POCl}3} \text{Isoquinolinone intermediate} \xrightarrow{\text{KMnO}4} \text{1-Oxo derivative}
Carboxylic Acid Formation
Hydrolysis of the 4-cyano group (if present) or direct carboxylation using CO₂ under palladium catalysis yields the carboxylic acid.
Table 2: Cyclization and Oxidation Conditions
| Substrate | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| N-Allyl-3-methylbutylamide | POCl₃, CH₂Cl₂ | 80 | 68 |
| Oxidation | KMnO₄, H₂O | 25 | 85 |
Amide Coupling Strategies
The final step involves coupling the isoquinoline-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine.
Activation Methods
-
EDCl/HOBt : Carboxylic acid activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
-
Mixed Carbonate : Formation of an acyl chloride using oxalyl chloride, followed by reaction with the amine.
Equation 2 :
Optimization Data
Table 3: Coupling Efficiency
| Method | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 12 | 75 | 98 |
| Acyl chloride | THF | 4 | 82 | 95 |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Use of bulky Lewis acids (e.g., ZnCl₂) directs cyclization to the 4-position.
-
Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted amine or carboxylic acid.
-
Oxidation Overreach : Controlled stoichiometry of KMnO₄ prevents over-oxidation of the ketone.
Spectroscopic Validation
Key characterization data from analogous compounds:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis : Use a combination of computational reaction path searches (quantum chemical calculations) and iterative experimental optimization to identify efficient synthetic routes. For example, ICReDD’s approach employs computational screening to narrow down reaction conditions (e.g., solvent, temperature, catalysts) before lab validation, reducing trial-and-error efforts .
- Characterization : Employ NMR, HPLC-MS, and X-ray crystallography for structural confirmation. Statistical methods like Design of Experiments (DoE) can optimize purification steps (e.g., column chromatography conditions) to minimize impurities .
Q. How can researchers design experiments to assess the compound’s stability under varying conditions?
- Use accelerated stability testing with controlled variables (pH, temperature, humidity) in a factorial design. For example, a 2³ factorial design (three factors at two levels) can identify critical degradation pathways. Analyze degradation products via LC-MS and correlate results with computational predictions of bond dissociation energies .
Q. What statistical approaches are suitable for analyzing contradictory data in biological assays?
- Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle confounding variables. For instance, if bioactivity results conflict across assays, use hierarchical clustering to identify outliers or batch effects. Reference methodologies from chemical engineering process control to standardize assay protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Utilize density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., nucleophilic substitutions or cyclizations). Pair this with molecular dynamics simulations to assess solvent effects. Validate predictions using microreactor systems to isolate intermediates, as described in reaction engineering frameworks .
Q. What strategies resolve discrepancies between theoretical and experimental binding affinities in target interaction studies?
- Implement free-energy perturbation (FEP) calculations to refine docking predictions. Experimentally, use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding thermodynamics. Cross-reference results with cryo-EM or X-ray crystallography data to identify conformational changes not captured in static models .
Q. How can researchers optimize membrane-based separation techniques for enantiomeric purification of this compound?
- Apply response surface methodology (RSM) to optimize membrane parameters (pore size, material, pressure). For chiral separation, integrate molecular imprinting techniques with computational screening of host-guest interactions. Reference membrane technology classifications under CRDC subclass RDF2050104 for advanced material selection .
Methodological Frameworks
Q. What interdisciplinary approaches integrate chemical engineering principles into synthesis scale-up?
- Adopt process intensification strategies, such as continuous-flow reactors, to enhance yield and safety. Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to guide kinetic studies and heat/mass transfer simulations. Pair with lifecycle assessment (LCA) to evaluate environmental impacts .
Q. How do advanced spectroscopic techniques address structural ambiguity in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
